2-Methyl-6-nitropyridine
Overview
Description
2-Methyl-6-nitropyridine is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, the class of compounds to which 2-methyl-6-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Nitropyridines, in general, are synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, resulting in the formation of the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various organic compounds, indicating that they may participate in a variety of biochemical pathways .
Result of Action
As a nitropyridine, it may participate in various chemical reactions, but the specific outcomes of these reactions would depend on the precise conditions and reactants involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitropyridine typically involves the nitration of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia or amines in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Reduction: 2-Methyl-6-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Carboxy-6-nitropyridine.
Scientific Research Applications
2-Methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-3-nitropyridine
- 2-Methyl-4-nitropyridine
- 2-Methyl-5-nitropyridine
Comparison: 2-Methyl-6-nitropyridine is unique due to the position of the nitro group, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, this compound has distinct reactivity patterns, particularly in nucleophilic substitution reactions. The position of the nitro group affects the electron density distribution on the pyridine ring, making it more or less reactive towards certain reagents .
Properties
IUPAC Name |
2-methyl-6-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYZLKYZZUQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305469 | |
Record name | 2-Methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-61-1 | |
Record name | 2-Methyl-6-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-6-picoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7HWF7XBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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